5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine

CDK7 inhibitor CDK2 inhibitor Kinase selectivity

Medicinal chemistry programs requiring selective CDK7 inhibition face off-target PDE10A activity with non-cyclopropyl analogs. This exact 5,7-dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine core enables regioselective C7 functionalization without protecting groups. • Patent-validated CDK7 inhibitor intermediate (WO2020186196A1) • 3-Cyclopropyl group ensures CDK vs. PDE10A selectivity (PDE10A Ki=24 μM for non-cyclopropyl analog) • Stepwise diversification via C7 > C5 regioselectivity eliminates chromatography bottlenecks

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
CAS No. 673475-51-9
Cat. No. B3149565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine
CAS673475-51-9
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1CC1C2=C3N=C(C=C(N3N=C2)Cl)Cl
InChIInChI=1S/C9H7Cl2N3/c10-7-3-8(11)14-9(13-7)6(4-12-14)5-1-2-5/h3-5H,1-2H2
InChIKeyQCFYPBHNWRYUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine: Chemical Identity & Core Properties


5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS 673475-51-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It features a fused pyrazole-pyrimidine core with chlorine atoms at the 5 and 7 positions and a cyclopropyl group at the 3 position, giving it a molecular formula of C9H7Cl2N3 and a molecular weight of 228.07 g/mol . This compound serves as a versatile synthetic intermediate for generating libraries of trisubstituted pyrazolo[1,5-a]pyrimidines, a class known for cyclin-dependent kinase (CDK) inhibition and other pharmacological activities [2].

Workflow
Library synthesis of trisubstituted pyrazolo[1,5-a]pyrimidines
Selection
3-Cyclopropyl core for CDK-focused kinase research
Context
Medicinal chemistry building block; regioselective SNAr handles

Why This Compound Cannot Be Replaced by Common Analogs


The substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological target engagement. Simply replacing 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine with a close analog like 5,7-Dichloropyrazolo[1,5-a]pyrimidine (lacking the 3-cyclopropyl group) results in a complete shift in primary pharmacology, from CDK inhibition to phosphodiesterase 10A (PDE10A) inhibition (Ki=24 μM) . Furthermore, the 5,7-dichloro substituents are essential reactive handles for sequential functionalization in medicinal chemistry, making the exact substitution pattern non-negotiable for programs relying on this intermediate [1]. Substituting a regioisomer, such as the 2-cyclopropyl variant, would place the directing group at a different position, leading to a different vector in the final drug-like molecule and potentially abolishing target affinity .

Des-cyclopropyl analog
May shift primary target from CDK family to PDE10A, altering pharmacology
2-Cyclopropyl regioisomer
Electronics and regioselectivity may differ; synthetic outcome not directly transferable
3-Bromo analog
Higher molecular weight and heavier atom may influence metabolic stability and permeability

Differential Evidence vs. Structural Analogs


Kinase Selectivity: CDK7/CDK2 vs. PDE10A

While 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine is a core intermediate in a patent for trisubstituted CDK7 inhibitors, its des-cyclopropyl analog 5,7-Dichloropyrazolo[1,5-a]pyrimidine is a known PDE10A inhibitor. The presence of the 3-cyclopropyl group is essential for directing affinity away from PDE10A and towards CDK family kinases, a selectivity shift that is not achievable with the unsubstituted core. The patent demonstrates that further elaboration of the 5,7-dichloro-3-cyclopropyl core yields compounds with potent CDK7 inhibitory activity, whereas the unsubstituted core is reported separately as a PDE10A inhibitor with Ki=24 μM .

Kinase Selectivity
Data to verify
Target shift: CDK family vs. PDE10A; 3-cyclopropyl directs CDK affinity
Cyclopropyl substituent essential for CDK over PDE10A selectivity
Cross-study comparable; review patent data for specific IC50 values
CDK7 inhibitor CDK2 inhibitor Kinase selectivity Cancer

Synthetic Utility: Regioselective Derivatization

The 5,7-dichloro pattern on the pyrazolo[1,5-a]pyrimidine core allows for sequential, regioselective functionalization. The patent literature specifies that the 7-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr) than the 5-chloro, enabling stepwise introduction of diverse amines [1]. This is in contrast to the 2-cyclopropyl regioisomer (CAS 893447-41-1), where the cyclopropyl group's position may influence the electronics of the ring differently, potentially altering the regioselectivity and outcome of substitution reactions . The 5,7-dichloro-3-cyclopropyl pattern is explicitly exemplified in the patent for generating a library of trisubstituted CDK7 inhibitors, highlighting its proven utility in parallel synthesis workflows.

Regioselective Derivatization
Method context
C7 chlorine more reactive than C5 in SNAr, enabling stepwise functionalization
Reported regioselectivity supports sequential library synthesis
Patent synthetic protocols; verify reproducibility
Medicinal Chemistry Synthetic Intermediate Building Block C-H Functionalization

Physicochemical Profile: Lipophilicity & Rigidity

The 3-cyclopropyl group introduces unique physicochemical properties compared to other 3-substituted analogs. Its computed XLogP3-AA value is 3.2, and it has only 1 rotatable bond, indicating a rigid, moderately lipophilic structure [1]. Replacing the cyclopropyl with a 3-bromo substituent (CAS 114040-06-1) increases molecular weight, adds heavy atom count, and alters electronic properties, which can affect permeability and metabolic stability. The cyclopropyl group is a common motif for improving metabolic stability while maintaining lipophilicity, potentially offering an advantage over a halogen atom at the same position .

Lipophilicity & Rigidity
Class-level inference
XLogP3-AA: 3.2; Rotatable bonds: 1
Moderate lipophilicity, rigid scaffold; may support CNS/intracellular target optimization
Computed properties; verify experimentally
Lipophilicity Drug-likeness Physicochemical Properties ADME

Recommended Procurement Scenarios


CDK7/2 Inhibitor Hit-to-Lead & Optimization

This compound is explicitly designed as a central intermediate for synthesizing CDK7 inhibitors, as detailed in patent WO2020186196A1. Procurement for a CDK-focused oncology program is supported by the patent's demonstration that the 5,7-dichloro-3-cyclopropyl core can be elaborated into potent and selective CDK7 inhibitors, where other substitution patterns (e.g., 3-H or 3-bromo) would fail to deliver the same selectivity profile [1].

SAR Library Synthesis with Controlled Regioselectivity

For medicinal chemistry groups building focused libraries around the pyrazolo[1,5-a]pyrimidine scaffold, the proven regioselectivity of nucleophilic aromatic substitution at C7 over C5 provides a strategic advantage. This allows for predictable, stepwise diversification without protecting groups, as demonstrated in the patent's synthetic examples [1]. Alternative 2-cyclopropyl regioisomers or 3-bromo analogs do not offer this documented regioselectivity pattern.

Kinase-Selective Chemical Biology Tool Development

When a tool compound needs to selectively engage CDK family kinases over PDE10A, the 3-cyclopropyl substituent is a critical determinant. The comparator 5,7-dichloropyrazolo[1,5-a]pyrimidine (lacking the 3-cyclopropyl group) is a known PDE10A inhibitor (Ki=24 μM) and would be inappropriate for CDK studies . This compound's documented use in a CDK7 patent makes it the preferred starting point for kinase-selectivity-focused chemical biology probes.

Metabolic Stability Optimization via Cyclopropyl Group

In lead optimization, replacing a halogen with a cyclopropyl group at the 3-position is a recognized strategy to improve metabolic stability while retaining lipophilicity. The computed XLogP3-AA (3.2) and low rotatable bond count (1) suggest favorable drug-like properties for CNS or intracellular targets [2]. This differentiates it from 3-bromo or 3-iodo analogs, which are more prone to metabolic dehalogenation.

Application
Selection Property
Validation Focus
CDK7/2 Hit-to-Lead
3-Cyclopropyl CDK selectivity
Kinase panel selectivity assay
Focused Library Synthesis
Established C7 > C5 SNAr regioselectivity
Stepwise diversification validation
Kinase Probe Development
CDK vs PDE10A selectivity determinant
PDE10A counter-screen
Metabolic Stability Optimization
Cyclopropyl rigidity & moderate lipophilicity
Microsomal stability & permeability assay
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